molecular formula C15H17FN2O B15113839 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine

2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine

Cat. No.: B15113839
M. Wt: 260.31 g/mol
InChI Key: HEYXWKXIIHEZCD-UHFFFAOYSA-N
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Description

2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine is a compound that belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring.

Preparation Methods

The synthesis of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions typically require specific reaction conditions, including the use of appropriate ligands, solvents, and temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-indolizin-2-ylmethanone

InChI

InChI=1S/C15H17FN2O/c16-10-12-4-7-17(8-5-12)15(19)13-9-14-3-1-2-6-18(14)11-13/h1-3,6,9,11-12H,4-5,7-8,10H2

InChI Key

HEYXWKXIIHEZCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CN3C=CC=CC3=C2

Origin of Product

United States

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